molecular formula C18H24N2O B588922 (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1 CAS No. 1330266-39-1

(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1

Cat. No. B588922
CAS RN: 1330266-39-1
M. Wt: 285.409
InChI Key: KOAZNWLKDYIEHQ-XMVJTNOYSA-N
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Description

(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, also known as (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 285.409. The purity is usually 95%.
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Scientific Research Applications

Prevention and Management of Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is recommended in clinical practice guidelines for the prevention and management of CINV . It is particularly used in patients experiencing breakthrough CINV and those receiving highly emetogenic chemotherapy (HEC) or undergoing stem cell transplant conditioning .

Pediatric Oncology

Palonosetron has been used in pediatric patients for the prevention of CINV . A study found that the majority of palonosetron use in a pediatric setting was concordant with the source clinical practice guidelines .

Combination Therapy for CINV

Palonosetron is often used in combination with other drugs like dexamethasone for the prevention of CINV . A systematic review of randomized trials found that a regimen of palonosetron plus 1-day dexamethasone was not inferior to the same regimen followed by dexamethasone on days 2-3 after chemotherapy .

Use in Highly Emetogenic Chemotherapy (HEC)

Palonosetron is used in patients receiving HEC or undergoing stem cell transplant conditioning . It is also used in patients with refractory CINV receiving HEC .

Dexamethasone-Sparing Regimen

A dexamethasone-sparing regimen consisting of palonosetron plus 1-day dexamethasone for the prevention of CINV has been studied . This regimen is not associated with a significant loss in overall antiemetic control in patients undergoing moderately emetogenic chemotherapy (MEC) or anthracycline plus cyclophosphamide (AC)-containing chemotherapy .

Use in Japan

A single-arm registration study was conducted to evaluate the efficacy, safety, and pharmacokinetics of palonosetron in pediatric patients in Japan . The study demonstrated non-inferiority of palonosetron to ondansetron for the prevention of CINV .

Mechanism of Action

Target of Action

Palonosetron-carboxamide-d1, also known as (1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide or (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting .

Mode of Action

Palonosetron-carboxamide-d1 acts as a selective antagonist of the 5-HT3 receptors . The antiemetic activity of the drug is achieved through the inhibition of these receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Biochemical Pathways

The primary biochemical pathway affected by Palonosetron-carboxamide-d1 is the serotonin pathway . By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors, thereby inhibiting the pathway and preventing the onset of nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of Palonosetron-carboxamide-d1 are characterized by a high bioavailability of 97% when taken orally . It has a long plasma half-life of approximately 40-50 hours , suggesting a prolonged duration of action. The drug is metabolized primarily in the liver, with 50% of the metabolism being mediated by CYP2D6, and CYP3A4 and CYP1A2 also involved . About 80% of the drug is excreted through the kidneys, with 49% of it being unchanged .

Result of Action

The primary result of the action of Palonosetron-carboxamide-d1 is the prevention of nausea and vomiting associated with emetogenic chemotherapy and postoperative conditions . It is particularly effective in controlling delayed chemotherapy-induced nausea and vomiting (CINV) that appears more than 24 hours after the first dose of a course of chemotherapy .

Action Environment

The action, efficacy, and stability of Palonosetron-carboxamide-d1 can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s body weight . In high-weight patients, lean body weight (LBW)-based dosing might be more suitable to avoid possible underdosing . The current fixed dosing of palonosetron-carboxamide-d1 is generally acceptable for adult patients with normal weight .

properties

IUPAC Name

(1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1/i17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAZNWLKDYIEHQ-XMVJTNOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CN2CCC1CC2)NC(=O)[C@H]3CCCC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1

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